4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Overview
Description
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a ketone group at the 7th position of the pyrrolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the inhibition of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway by this compound results in the disruption of these processes, thereby inhibiting tumor growth .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been reported to exhibit potent inhibitory activity against the fibroblast growth factor receptor (FGFR) family . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the FGFR family . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Temporal Effects in Laboratory Settings
It has been observed that the compound can significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
Metabolic Pathways
Given its interaction with the FGFR family, it is likely to be involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.
Bromination: The bromine atom is introduced at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at the 6th position using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Oxidation: The ketone group at the 7th position is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The ketone group at the 7th position can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation and Reduction Reactions: Reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate).
Coupling Reactions: Palladium catalysts, ligands, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Alcohol derivatives.
Oxidation Products: Carboxylic acid derivatives.
Coupling Products: Complex molecules with extended conjugation or functional groups.
Scientific Research Applications
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein-coupled receptors.
Cancer Research: The compound has shown potential as an anticancer agent by inhibiting specific signaling pathways involved in tumor growth and proliferation.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents targeting diseases such as cancer, inflammation, and neurological disorders.
Chemical Biology: The compound is used in chemical biology studies to probe biological pathways and identify molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Lacks the methyl group at the 6th position.
6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Lacks the bromine atom at the 4th position.
4-chloro-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Contains a chlorine atom instead of a bromine atom at the 4th position.
Uniqueness
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile scaffold for drug design and development.
Properties
IUPAC Name |
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOWUUBRFPHUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188627 | |
Record name | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361481-63-1 | |
Record name | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361481-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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